(R)-(-)-PK 11195 -

(R)-(-)-PK 11195

Catalog Number: EVT-2727740
CAS Number:
Molecular Formula: C21H21ClN2O
Molecular Weight: 352.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-(-)-PK 11195 is a synthetic compound recognized primarily for its role as a radioligand in positron emission tomography (PET) imaging, particularly in studying neuroinflammation and glial activation in the human brain. It is classified as a selective ligand for the 18-kDa translocator protein, commonly referred to as the translocator protein or TSPO. This protein is implicated in various neurological disorders, making (R)-(-)-PK 11195 a valuable tool in both clinical and research settings.

Source and Classification

(R)-(-)-PK 11195 was first synthesized in the early 1980s and has since been extensively utilized in neuroimaging studies. It falls under the category of benzodiazepine derivatives but is distinct due to its specific binding properties to TSPO. The compound has been used to visualize neuroinflammatory processes associated with conditions such as Alzheimer's disease, multiple sclerosis, and other neurodegenerative disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of (R)-(-)-PK 11195 involves several key steps:

  1. Starting Materials: The synthesis typically begins with readily available precursors that undergo various chemical transformations.
  2. Radiolabeling: For PET imaging, (R)-(-)-PK 11195 is radiolabeled with carbon-11, resulting in the compound [^11C]-(R)-(-)-PK 11195. This is achieved through a methylation process using [^11C]iodomethane, which is derived from cyclotron-produced carbon dioxide[^1].
  3. Purification: The radiolabeled compound is purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity, often exceeding 98%[^1][^2].

This meticulous synthesis process allows for the production of (R)-(-)-PK 11195 with high specific activity, making it suitable for clinical applications.

Molecular Structure Analysis

Structure and Data

(R)-(-)-PK 11195 has a complex molecular structure characterized by its unique arrangement of atoms. The compound's molecular formula is C_19H_21ClN_2O_2S, and its structure features:

  • A benzodiazepine core
  • A thiophene ring
  • A chloro substituent

The three-dimensional configuration of (R)-(-)-PK 11195 plays a crucial role in its binding affinity to TSPO[^4].

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of (R)-(-)-PK 11195 can be analyzed through its interactions with various biological targets. Notably, the compound undergoes competitive binding with other ligands at the TSPO site, which can be quantitatively assessed using Scatchard analysis[^1].

In laboratory settings, (R)-(-)-PK 11195 can also be used to study the kinetics of receptor-ligand interactions by displacing other radioligands, allowing researchers to determine binding affinities and kinetic parameters[^2][^3].

Mechanism of Action

Process and Data

The mechanism of action of (R)-(-)-PK 11195 involves its selective binding to TSPO located on the outer mitochondrial membrane. Upon binding, (R)-(-)-PK 11195 modulates various cellular processes associated with inflammation and apoptosis:

  1. Microglial Activation: The binding of (R)-(-)-PK 11195 to TSPO serves as a marker for activated microglia, which are immune cells in the central nervous system[^4].
  2. Neuroinflammation: Increased levels of TSPO are often observed in response to neuroinflammatory conditions; thus, (R)-(-)-PK 11195 can be used to visualize these changes via PET imaging[^3][^4].

This mechanism underpins its utility in diagnosing and monitoring neurodegenerative diseases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(R)-(-)-PK 11195 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 362.89 g/mol
  • Solubility: The compound is lipophilic, facilitating its ability to cross the blood-brain barrier.
  • Stability: It demonstrates stability under physiological conditions but may degrade when exposed to extreme pH or light.

These properties are essential for its application in PET imaging, where stability and solubility significantly impact imaging quality[^5].

Applications

Scientific Uses

(R)-(-)-PK 11195 has several significant applications in scientific research:

  1. Neuroimaging: It is primarily used in PET scans to visualize areas of neuroinflammation associated with various neurological disorders.
  2. Clinical Research: Studies utilizing (R)-(-)-PK 11195 have investigated conditions such as Alzheimer's disease, multiple sclerosis, and traumatic brain injury[^4][^5].
  3. Drug Development: Its role as a TSPO ligand has prompted research into new therapeutic agents targeting neuroinflammatory pathways.
Introduction to Translocator Protein and (R)-(-)-PK 11195

Translocator Protein Biology and Functional Roles in Neuroinflammation

The Translocator Protein (18 kilodalton), formerly known as the peripheral benzodiazepine receptor, is a highly conserved transmembrane protein predominantly localized to the outer mitochondrial membrane. It is ubiquitously expressed across multiple organ systems but demonstrates particularly significant pathophysiological relevance within the central nervous system. Under physiological conditions, constitutive Translocator Protein expression in neural tissue is relatively low, primarily restricted to ependymal cells, vascular endothelial cells, and specific neuronal subpopulations. However, during neuroinflammatory processes, Translocator Protein expression becomes markedly upregulated in activated microglia and reactive astrocytes, making it a sensitive biomarker for detecting central nervous system inflammation and injury [1] [4] [9].

The multifaceted biological functions of Translocator Protein encompass several critical mitochondrial processes. While historically implicated in cholesterol translocation for steroidogenesis, this role has been contested by genetic studies demonstrating preserved steroid hormone synthesis in Translocator Protein-deficient models. Contemporary research highlights its fundamental involvement in mitochondrial bioenergetics, including modulation of oxidative phosphorylation, regulation of reactive oxygen species production, and maintenance of mitochondrial membrane permeability. Translocator Protein forms a critical component of the mitochondrial permeability transition pore complex, interacting with voltage-dependent anion channel and adenine nucleotide translocator proteins to regulate calcium homeostasis and apoptosis initiation [1] [4].

In neuroinflammatory contexts, Translocator Protein serves as a crucial mediator bridging mitochondrial function with immune responses. Its expression correlates strongly with microglial activation states and pro-inflammatory signaling pathways. Upon microglial activation by pathological stimuli, Translocator Protein upregulation facilitates increased production of reactive oxygen species through interactions with NADPH oxidase enzymes, thereby amplifying inflammatory cascades. Additionally, Translocator Protein modulates key transcriptional regulators of inflammation, including nuclear factor kappa-light-chain-enhancer of activated B cells and activator protein 1, establishing its position as a central regulator of neuroimmune responses across diverse neurological disorders including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury [4] [7] [9].

Table 1: Major Biological Functions of Translocator Protein in Neural Systems

Function CategorySpecific MechanismsPathophysiological Significance
Mitochondrial RegulationModulation of permeability transition pore opening, Regulation of reactive oxygen species production, Influence on oxidative phosphorylationImpacts cellular survival/apoptosis decisions, Modulates oxidative stress in neurodegeneration
Neuroimmune ModulationMicroglial activation biomarker, NADPH oxidase interaction, Pro-inflammatory signaling pathway regulationAmplifies neuroinflammatory responses, Correlates with disease activity in multiple sclerosis and Alzheimer's disease
Cellular TransportPutative cholesterol transport across mitochondrial membranes, Heme precursor shuttlingControversial role in neurosteroidogenesis, Potential influence on neuroprotective steroid production
Metabolic IntegrationInteraction with voltage-dependent anion channel, Regulation of mitochondrial-ER contact sitesCoordinates metabolic responses during cellular stress, Modulates energy metabolism in activated glia

Historical Development of (R)-(-)-PK 11195 as a Translocator Protein-Specific Radioligand

The discovery and development of PK 11195 [1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide] as a selective Translocator Protein ligand originated from pharmacological investigations into benzodiazepine receptor subtypes during the late 1970s. Initial autoradiographic studies using tritiated PK 11195 ([³H]PK 11195) in the 1980s revealed its high-affinity binding to peripheral benzodiazepine receptors distinct from central GABAergic receptors, with dissociation constants ranging from 1.4 nanomolar in rat brain tissue to 4.3-6.6 nanomolar in human brain tissue. These investigations established its specific binding to mitochondrial membranes and identified its enrichment in peripheral organs and neuroinflammatory cells [2] [3] [5].

The transition to positron emission tomography imaging necessitated carbon-11 radiolabeling, achieved through N-methylation of the desmethyl precursor using [¹¹C]iodomethane. This radiosynthesis yielded ¹¹C-PK 11195 with high radiochemical purity (>98%) and specific activity suitable for human administration (typically 98-2303 gigabecquerel per micromol). Early clinical applications focused on neurooncological imaging, exploiting Translocator Protein overexpression in glioma mitochondria. However, pioneering work in the 1990s demonstrated that increased ¹¹C-PK 11195 binding co-localized with activated microglia in neurodegenerative conditions rather than being restricted to neoplastic tissue, fundamentally redirecting its application toward neuroinflammation imaging [2] [5] [8].

The validation of (R)-(-)-PK 11195 as a neuroinflammatory biomarker involved meticulous correlation with postmortem histopathology. Seminal studies demonstrated increased [³H]PK 11195 binding in autopsied brain tissue from patients with multiple sclerosis, Alzheimer's disease, and ischemic stroke, which corresponded spatially with clusters of activated microglia and reactive astrocytes. Furthermore, in vivo positron emission tomography studies in animal models of neuroinflammation (e.g., experimental autoimmune encephalomyelitis, lipopolysaccharide-induced inflammation, and excitotoxic lesions) consistently demonstrated increased ¹¹C-PK 11195 signal that correlated with immunohistochemical markers of microglial activation and cytokine expression profiles, establishing its utility for tracking neuroinflammatory dynamics in living organisms [1] [8].

Table 2: Key Milestones in the Development of (R)-(-)-PK 11195

Year RangeDevelopment PhaseSignificant Advances
Late 1970sInitial DiscoveryIdentification of PK 11195 as selective ligand for peripheral benzodiazepine receptors
1980-1985In Vitro CharacterizationDetermination of nanomolar affinity via [³H]PK 11195 binding assays, Subcellular localization to mitochondrial membranes, Species-specific affinity differences documented
Mid-1980sRadiochemistry DevelopmentCarbon-11 radiolabeling methods established using [¹¹C]iodomethane, Optimization of radiochemical purity and specific activity
1990sNeuroinflammatory ValidationAutoradiographic correlation with microglial activation in postmortem tissue, In vivo positron emission tomography validation in animal models of neurodegeneration
2000-PresentClinical TranslationApplication across neurodegenerative, neuropsychiatric, and autoimmune disorders, Recognition as benchmark for second-generation tracer evaluation

Significance of Enantiomeric Specificity: (R)- versus (S)-PK 11195

The PK 11195 molecule possesses a chiral center at the N-methyl substituent, yielding two enantiomeric forms: (R)-(-)-PK 11195 and (S)-(+)-PK 11195. Early pharmacological assessments revealed substantial differences in Translocator Protein binding affinity between these stereoisomers. Competitive binding assays demonstrated that the (R)-enantiomer exhibits approximately 30-fold higher affinity for Translocator Protein compared to its (S)-counterpart. This stereoselectivity was consistently observed across species, including rat, monkey, and human tissue preparations, indicating evolutionary conservation of the enantioselective binding pocket within the Translocator Protein structure [3] [5] [6].

The structural basis for this enantiomeric preference resides within the Translocator Protein binding cavity. The five transmembrane helices of Translocator Protein form a hydrophobic pocket where PK 11195 interacts primarily through its chlorophenyl and isoquinoline moieties. Molecular docking studies indicate that the (R)-enantiomer adopts a spatial configuration that optimizes complementary van der Waals contacts with residues from transmembrane domains 1, 2, and 5, particularly Val 26, Met 28, Ala 147, and Trp 142. In contrast, the (S)-enantiomer experiences steric hindrance and suboptimal hydrophobic interactions within this binding pocket, explaining its substantially reduced affinity. The critical importance of the Ala 147 residue for enantioselectivity was further highlighted by studies showing diminished stereoselectivity in the Ala147Thr polymorphic variant, where the amino acid substitution alters the binding cavity geometry [1] [6].

The practical implications of this enantiomeric specificity for neuroimaging are profound. Pharmacokinetic studies in primates demonstrated significantly higher brain uptake and specific binding of radiolabeled (R)-enantiomer compared to the (S)-form following intravenous administration. Positron emission tomography investigations confirmed that only ¹¹C-PK 11199 produces binding patterns consistent with known neuropathology, while the (S)-enantiomer exhibits predominantly nonspecific distribution. This enantioselectivity necessitated rigorous chiral separation techniques during radiopharmaceutical production to ensure imaging specificity. Consequently, all clinical positron emission tomography studies utilize exclusively the (R)-enantiomer, designated according to International Union of Pure and Applied Chemistry nomenclature as (R)-[¹¹C]PK 11195 to reflect its absolute configuration [3] [5].

Table 3: Comparative Properties of PK 11195 Enantiomers

Molecular Property(R)-(-)-PK 11195(S)-(+)-PK 11195
Translocator Protein Affinity (Kd)1.4-6.6 nanomolar (species-dependent)Approximately 30-fold lower than (R)-isomer
Binding Site InteractionsOptimal hydrophobic contacts with Val 26, Met 28, Ala 147, Trp 142Steric hindrance limiting deep insertion into binding pocket
In Vivo Brain UptakeHigh specific binding in Translocator Protein-rich regionsPredominantly nonspecific distribution
Sensitivity to A147T PolymorphismModerate reduction in binding affinityMarkedly reduced discrimination between binding classes
Diagnostic UtilityValidated for neuroinflammation imagingNo established diagnostic applications

Beyond binding affinity differences, the enantiomers exhibit distinct pharmacological profiles in functional assays. The (R)-enantiomer potentiates mitochondrial permeability transition pore opening in response to calcium overload and modulates steroidogenesis in adrenocortical cell lines, while the (S)-enantiomer lacks these effects at equivalent concentrations. These functional disparities underscore that the stereoselective binding translates to divergent biological activities, further justifying the exclusive use of the biologically active (R)-enantiomer for both diagnostic applications and experimental investigations into Translocator Protein physiology [1] [6].

Despite the clear superiority of the (R)-enantiomer for Translocator Protein binding, it faces limitations as a positron emission tomography tracer, including moderate nonspecific binding, substantial plasma protein binding, and relatively low brain penetration. These limitations prompted development of second-generation tracers with improved pharmacokinetic properties. However, unlike these newer ligands, (R)-PK 11195 exhibits consistent binding affinity across all Translocator Protein Ala147Thr polymorphism variants (high-affinity binders, mixed-affinity binders, and low-affinity binders), providing a crucial advantage in clinical studies involving genetically diverse populations [5] [8] [10].

Properties

Product Name

(R)-(-)-PK 11195

IUPAC Name

N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide

Molecular Formula

C21H21ClN2O

Molecular Weight

352.9 g/mol

InChI

InChI=1S/C21H21ClN2O/c1-4-14(2)24(3)21(25)19-13-15-9-5-6-10-16(15)20(23-19)17-11-7-8-12-18(17)22/h5-14H,4H2,1-3H3/t14-/m0/s1

InChI Key

RAVIZVQZGXBOQO-AWEZNQCLSA-N

SMILES

CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl

Solubility

not available

Canonical SMILES

CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl

Isomeric SMILES

CC[C@H](C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.